N-butyl-N-methylazetidine-3-carboxamide
Description
N-butyl-N-methylazetidine-3-carboxamide is a carboxamide derivative featuring a strained azetidine (four-membered saturated nitrogen heterocycle) ring. This compound’s structural uniqueness lies in its combination of a compact azetidine scaffold, a carboxamide moiety, and alkyl substituents (butyl and methyl groups) on the nitrogen atoms. Such features make it a candidate for studying conformational effects, solubility, and reactivity in medicinal chemistry or catalysis.
Properties
CAS No. |
1506612-67-4 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-butyl-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-11(2)9(12)8-6-10-7-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
IMELLAPQXPQXRS-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)C1CNC1 |
Canonical SMILES |
CCCCN(C)C(=O)C1CNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Azetidine Derivatives vs. Benzamide Derivatives
The provided evidence includes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), a benzamide derivative with an N,O-bidentate directing group. Key differences include:
Key Insight: The azetidine ring’s strain may enhance reactivity compared to benzene derivatives, but the absence of an O-donor group in this compound could limit its utility in bidentate coordination for catalysis .
Solvent Systems and Catalytic Performance
highlights ionic liquids as solvents for transition metal catalysis, emphasizing advantages like low vapor pressure and catalyst recovery .
- Reaction Medium : If the azetidine derivative were used in catalysis, ionic liquids might improve reaction efficiency or enable biphasic catalyst recycling, akin to other carboxamide systems .
- Solubility: The butyl group in this compound could enhance solubility in nonpolar solvents, contrasting with ionic liquids’ polar nature.
Functional Group Comparisons
- Carboxamide vs. Hydroxyl Groups: ’s compound uses a hydroxyl group for metal coordination, whereas this compound’s carboxamide may act as a weaker ligand. This could reduce catalytic activity in C–H functionalization unless supplemented by additional donor sites.
- Steric Effects : The bulky butyl and methyl substituents in the azetidine derivative might hinder substrate access compared to the less hindered benzamide analog.
Preparation Methods
Halogenated Azetidine Intermediates and Nucleophilic Substitution
A widely used approach involves the synthesis of 3-haloazetidines (e.g., 3-bromo- or 3-iodoazetidines) as key intermediates, which then undergo nucleophilic substitution to introduce various functional groups including carboxamide moieties.
Synthesis of 3-haloazetidines: Starting from allylamine or related precursors, halogenated azetidines can be prepared via halogenation and ring closure steps. For example, bromination of allylamine followed by treatment with organolithium reagents generates bicyclic intermediates that rearrange to 3-haloazetidines in good yields (up to 81%) on gram scale.
Conversion to carboxylic acid intermediates: The 3-iodoazetidine intermediate can be treated with sodium cyanide in DMSO to afford cyanoazetidines, which upon basic hydrolysis yield azetidine-3-carboxylic acids with excellent yields (58% overall yield for the three-step sequence).
Nucleophilic substitution for amide formation: The carboxylic acid group can be converted to the corresponding carboxamide by standard amide coupling techniques or by reaction with isocyanates or nitrourea derivatives.
This approach provides a modular route to 3-substituted azetidines, allowing for the introduction of various N-substituents such as butyl and methyl groups via subsequent alkylation steps.
Ring Expansion and Aziridinium Ion Intermediates
Another synthetic route involves the formation of aziridinium ions from brominated azetidine precursors followed by nucleophilic ring-opening:
3-Bromo-3-methylazetidines can be synthesized from dibromoalkylamines, which upon treatment with nucleophiles (e.g., methanol, ethanol) undergo ring expansion via aziridinium ion intermediates to yield 3-alkoxyazetidines.
This method allows functionalization at the 3-position and can be adapted for carboxamide introduction by using appropriate nucleophiles or subsequent transformations.
Catalytic Hydrogenolysis and Carbamate Protection Strategies
Catalytic hydrogenolysis of protected 3-phenoxyazetidines using palladium on carbon in protic solvents with tertiary amine bases has been reported to yield azetidine intermediates suitable for further functionalization into carboxamides.
Protecting groups such as Boc (tert-butoxycarbonyl) are commonly used to stabilize azetidine nitrogen during multi-step synthesis, facilitating selective functional group transformations.
Summary Table of Key Preparation Methods
Research Findings and Considerations
The use of 3-haloazetidines as versatile intermediates is well-documented and provides a robust platform for introducing carboxamide groups at the 3-position of azetidines with control over N-substitution.
Reaction conditions such as temperature, solvent choice, and protecting groups significantly influence yields and selectivity. For example, hydrolysis of cyanoazetidines to carboxylic acids proceeds efficiently under basic aqueous conditions.
The preparation of N,N-dialkylated amines related to the N-butyl-N-methyl substitution pattern can be achieved under high-pressure autoclave conditions with sodium methoxide catalysis, offering potential for scale-up.
Ring expansion via aziridinium intermediates provides an alternative synthetic route to 3-functionalized azetidines, which can be adapted for carboxamide introduction.
Catalytic hydrogenolysis methods allow for the removal of protecting groups and generation of reactive azetidine intermediates for subsequent amide formation.
Q & A
Q. What are the optimal synthetic pathways for N-butyl-N-methylazetidine-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with N-butyl-N-methylamine using reagents like EDCI/HOBt or DCC under anhydrous conditions. Temperature (e.g., 0–25°C) and pH (neutral to mildly basic) are critical to minimize side reactions such as hydrolysis of the amide bond. Characterization via -NMR and LC-MS is essential to confirm purity and structural integrity .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Chromatography: HPLC or UPLC with UV detection to assess purity (>95% for biological studies) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should evaluate degradation under varying temperatures (e.g., −20°C vs. room temperature), humidity, and light exposure. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict long-term storage requirements. Use of inert atmospheres (argon) and desiccants is advised to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
The azetidine ring’s strain and electron-rich amide group make it prone to ring-opening reactions under acidic conditions or with strong nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution and predict reactive sites. For example, the carboxamide’s carbonyl oxygen may act as a hydrogen-bond acceptor in biological systems .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability assays) and validate results with structurally related controls. Dose-response curves and IC comparisons across studies are critical to distinguish off-target effects .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
Software like Schrödinger’s QikProp or SwissADME can estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases or GPCRs) may identify binding modes. PubChem data (e.g., molecular descriptors) should supplement these predictions .
Q. How can reaction byproducts be minimized during scale-up synthesis?
Optimize catalyst loading (e.g., Pd/C for hydrogenation) and employ flow chemistry to control exothermic reactions. Monitor intermediates via TLC or inline IR spectroscopy. For example, residual solvents (DCM, DMF) can be reduced using high-vacuum distillation .
Q. What strategies enhance the compound’s solubility for in vivo studies?
Formulation approaches include:
- Co-solvents: PEG-400 or cyclodextrins for aqueous systems.
- Salt formation: Hydrochloride or citrate salts to improve bioavailability.
- Nanoencapsulation: Liposomal or polymeric nanoparticles for sustained release .
Cross-Disciplinary and Methodological Questions
Q. How does the compound’s heterocyclic framework influence its applications in material science vs. pharmacology?
The azetidine ring’s rigidity and polarity make it suitable as a building block for ionic liquid synthesis (e.g., as a cation component) or as a pharmacophore in drug design. In catalysis, its nitrogen lone pairs can coordinate transition metals, while in biology, it may mimic natural substrates (e.g., proline analogs) .
Q. What are the ethical considerations for handling this compound in toxicological studies?
Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and ensure proper waste disposal to prevent environmental contamination. Use in silico toxicity predictors (e.g., ProTox-II) to prioritize in vivo testing and reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
